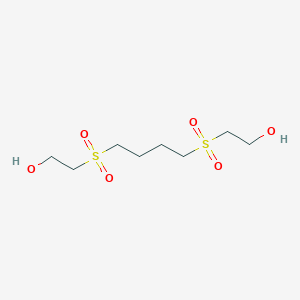
5-Chloro-8-methyl-2-phenylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-8-methyl-2-phenylquinolin-4-ol is a heterocyclic compound with the molecular formula C16H12ClNO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound features a quinoline core with a chlorine atom at the 5th position, a methyl group at the 8th position, and a phenyl group at the 2nd position, along with a hydroxyl group at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methyl-2-phenylquinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of an appropriate aniline derivative with diethyl ethoxymethylenemalonate, followed by chlorination and subsequent functional group modifications. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and chlorination steps.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. Advanced techniques like transition metal-catalyzed reactions and green chemistry approaches are also utilized to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions
5-Chloro-8-methyl-2-phenylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-8-methyl-2-phenylquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-8-methyl-2-phenylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with different substitution patterns.
Uniqueness
5-Chloro-8-methyl-2-phenylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom, methyl group, and phenyl group in specific positions enhances its reactivity and potential for diverse applications compared to other quinoline derivatives.
特性
分子式 |
C16H12ClNO |
|---|---|
分子量 |
269.72 g/mol |
IUPAC名 |
5-chloro-8-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-7-8-12(17)15-14(19)9-13(18-16(10)15)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
InChIキー |
WQTDDEJDGYOWAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


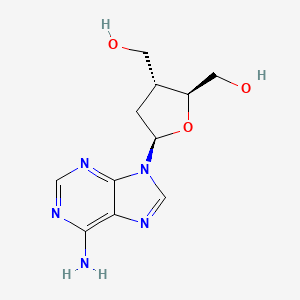
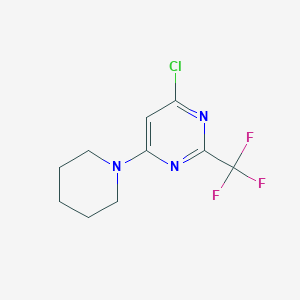




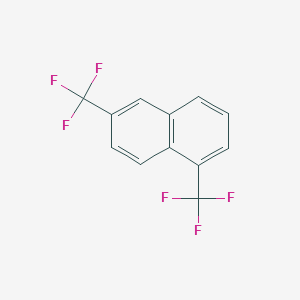
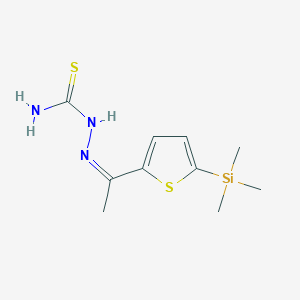
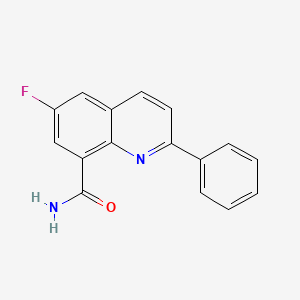
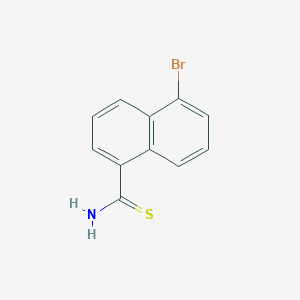

![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
